molecular formula C11H8ClF5O2S B14047672 1-Chloro-1-(3-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(3-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14047672
M. Wt: 334.69 g/mol
InChI Key: LFVSXRAAQOHVLK-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound characterized by the presence of chlorine, difluoromethoxy, and trifluoromethylthio groups attached to a phenyl ring

Preparation Methods

The synthesis of 1-Chloro-1-(3-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one typically involves multi-step organic reactions. The process often starts with the preparation of the phenyl ring substituted with difluoromethoxy and trifluoromethylthio groups. This is followed by the introduction of the chloro and propan-2-one groups through various organic reactions such as Friedel-Crafts acylation and halogenation. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

1-Chloro-1-(3-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form various oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding carboxylic acids or alcohols.

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-1-(3-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with various molecular targets and pathways. The presence of electron-withdrawing groups such as difluoromethoxy and trifluoromethylthio can influence the compound’s reactivity and binding affinity to biological targets. These interactions can lead to the modulation of enzymatic activities, receptor binding, and other cellular processes.

Comparison with Similar Compounds

1-Chloro-1-(3-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:

    1-Chloro-1-(3-(difluoromethoxy)phenyl)propan-2-one: Lacks the trifluoromethylthio group, which may result in different chemical and biological properties.

    1-Chloro-1-(2-(trifluoromethylthio)phenyl)propan-2-one: Lacks the difluoromethoxy group, affecting its reactivity and applications.

    1-Chloro-1-(3-(trifluoromethylthio)phenyl)propan-2-one:

The uniqueness of this compound lies in the combination of its substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H8ClF5O2S

Molecular Weight

334.69 g/mol

IUPAC Name

1-chloro-1-[3-(difluoromethoxy)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H8ClF5O2S/c1-5(18)8(12)6-3-2-4-7(19-10(13)14)9(6)20-11(15,16)17/h2-4,8,10H,1H3

InChI Key

LFVSXRAAQOHVLK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)OC(F)F)SC(F)(F)F)Cl

Origin of Product

United States

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